N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophen core fused with a benzo[d]thiazolyl group and substituted with an ethylthio-benzamide moiety. Its molecular formula is C24H22N2OS3, with a molecular weight of 450.6 g/mol (based on analogous structures in ). The compound’s structure combines aromatic and saturated ring systems, which may confer unique electronic and steric properties relevant to biological activity or material applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS3/c1-2-28-18-12-6-4-10-16(18)22(27)26-24-21(15-9-3-7-13-19(15)29-24)23-25-17-11-5-8-14-20(17)30-23/h4-6,8,10-12,14H,2-3,7,9,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWFLADKOIOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide is a compound of significant interest due to its potential biological activities. This article synthesizes the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety
- Tetrahydrobenzo[b]thiophene backbone
- Ethylthio and benzamide functional groups
These structural elements contribute to its biological activity, particularly in pharmacological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- IC50 Values : A related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research has demonstrated that derivatives of benzothiophene possess:
- Antibacterial Effects : Effective against various pathogenic bacteria with activity comparable to standard antibiotics like streptomycin .
Antioxidant Activity
Antioxidant properties have been observed in related compounds. For example, certain derivatives demonstrated significant radical scavenging activity, indicating potential for use in oxidative stress-related conditions .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could trigger programmed cell death pathways.
- Antioxidant Mechanisms : By scavenging free radicals, it may reduce oxidative damage.
Study 1: Anticancer Efficacy
In a controlled study examining the anticancer properties of related compounds, it was found that specific modifications to the benzothiazole ring enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy.
Study 2: Antimicrobial Screening
A comprehensive screening of various benzothiophene derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that structural features play a crucial role in the antimicrobial efficacy of these compounds.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Electronic Effects: The cyano group in and analogs increases electron-withdrawing character, possibly stabilizing charge interactions in enzymatic active sites .
Table 2: Functional Comparison Based on Evidence
Key Insights:
- Antimicrobial Potential: Compounds with the tetrahydrobenzo[b]thiophen core () exhibit notable antimicrobial activity, suggesting the target compound may share similar properties if tested .
Q & A
Q. What are the common synthetic routes for synthesizing this compound and its derivatives?
The compound is synthesized via one-pot reactions under mild conditions, leveraging regioselective cyclization and nucleophilic attacks. Key precursors like 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene react with reagents such as ethyl cyanoacetate to form intermediates, which are further functionalized to produce thiophene, thiazole, and pyridine derivatives. Reaction conditions (e.g., solvent, temperature) and reagent stoichiometry are critical for yield optimization .
Q. How is structural characterization performed for this compound and its analogs?
Characterization involves:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., δ 7.52–7.94 ppm for aromatic protons).
- Mass spectrometry (FAB or ESI) for molecular ion validation (e.g., m/z = 384 [M+H]⁺).
- X-ray diffraction for crystallographic confirmation of intermediates .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with IC₅₀ values in the micromolar range. Antimicrobial activity is also observed against E. coli and C. albicans via MIC assays .
Q. What solvents and purification methods are optimal for isolating this compound?
Ethanol, dioxane, and sulfuric acid are commonly used for synthesis. Purification employs column chromatography (silica gel, chloroform:acetone eluent) or recrystallization (ethanol/water). TLC monitoring (Silufol UV-254) ensures reaction completion .
Advanced Research Questions
Q. How can contradictory results in reaction pathways (e.g., Gewald vs. β-attack mechanisms) be resolved?
Mechanistic ambiguity arises from competing dipolar cyclization and dinucleophilic-bielectrophilic pathways. To resolve this:
- Use kinetic studies (time-resolved NMR) to track intermediate formation.
- Employ density functional theory (DFT) to model transition states and predict regioselectivity.
- Validate with X-ray crystallography to confirm product stereochemistry .
Q. What computational strategies optimize synthesis yield and selectivity?
- Molecular docking predicts binding affinities for biological targets (e.g., retinoic acid receptors).
- COMSOL Multiphysics simulates reaction kinetics and mass transfer in heterogeneous systems.
- AI-driven process control adjusts parameters (e.g., temperature, pH) in real time for maximal yield .
Q. How do structural modifications (e.g., ethylthio vs. methylthio groups) impact antitumor efficacy?
- SAR studies show that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance cytotoxicity by modulating electron density in the benzamide moiety.
- Ethylthio substituents improve membrane permeability compared to methylthio analogs, as shown in logP calculations and cell viability assays .
Q. What experimental designs address poor solubility in pharmacological assays?
- Use co-solvents (DMSO:PBS mixtures) or nanoparticle encapsulation (liposomes) to enhance aqueous solubility.
- Perform HPLC-MS to monitor stability under physiological conditions (pH 7.4, 37°C) .
Q. How are intermediate structures validated in multi-step syntheses?
- Single-crystal X-ray diffraction confirms bond angles and torsion angles in intermediates (e.g., N-substituted thioacetamides).
- In-situ FTIR tracks functional group transformations during cyclization .
Q. What strategies mitigate reproducibility issues in heterocyclic ring formation?
- Standardize reagent purity (e.g., HPLC-grade solvents) to minimize side reactions.
- Use microwave-assisted synthesis for precise temperature control during cyclization.
- Validate reproducibility via round-robin testing across independent labs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antitumor IC₅₀ values across studies?
Variations arise from differences in:
Q. Why do some synthetic routes fail to produce bicyclic intermediates?
Failure often stems from:
- Steric hindrance in bulky substituents (e.g., trichloroethyl groups).
- Incomplete cyclization due to suboptimal acid concentration (e.g., H₂SO₄ vs. polyphosphoric acid). Adjusting reaction time and catalyst loading resolves this .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
